6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
CAS No.: 42754-97-2
Cat. No.: VC2901229
Molecular Formula: C5H3ClN4O
Molecular Weight: 170.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42754-97-2 |
|---|---|
| Molecular Formula | C5H3ClN4O |
| Molecular Weight | 170.56 g/mol |
| IUPAC Name | 6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11) |
| Standard InChI Key | IHMWOTGINGMVHR-UHFFFAOYSA-N |
| SMILES | C1=NNC2=C1C(=O)NC(=N2)Cl |
| Canonical SMILES | C1=NNC2=C1C(=O)NC(=N2)Cl |
Introduction
Chemical Properties and Structure
Basic Information
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a crystalline compound with the CAS number 42754-97-2 . It consists of a fused ring system containing pyrazole and pyrimidine rings, with a chlorine atom at position 6 and a ketone group at position 4.
Physical and Chemical Characteristics
The compound has several key physical and chemical properties that are relevant to its handling and applications:
| Property | Value |
|---|---|
| Molecular Formula | C5H3ClN4O |
| Molecular Weight | 170.56 g/mol |
| CAS Number | 42754-97-2 |
| Appearance | Solid |
| MDL Number | MFCD12828341 |
The compound contains multiple nitrogen atoms within its heterocyclic structure, which contributes to its potential for hydrogen bonding and interactions with biological targets . The presence of the chlorine atom at position 6 provides a reactive site for further derivatization, making this compound valuable as a synthetic intermediate.
Synonyms and Alternative Nomenclature
This compound is known by several alternative names in scientific literature and commercial catalogs:
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6-Chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-Chloro-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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4H-Pyrazolo[3,4-d]pyrimidin-4-one, 6-chloro-1,5-dihydro-
The variations in nomenclature reflect different tautomeric forms and numbering conventions for this heterocyclic system.
Synthetic Methodologies
Synthetic Pathways
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves a multi-step process starting from simpler pyrazolopyrimidine derivatives. One common synthetic approach involves the selective hydrolysis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
A typical synthesis protocol involves:
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Starting with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
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Performing controlled hydrolysis in the presence of sodium hydroxide (NaOH)
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Using a solvent mixture of 1,4-dioxane and water to facilitate the reaction
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Purification to obtain the final product
This synthetic pathway allows for the selective replacement of one chlorine atom with a ketone functionality while preserving the second chlorine at position 6.
Reaction Mechanisms
The hydrolysis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine proceeds through nucleophilic aromatic substitution at the C-4 position. The reaction's selectivity is governed by the differential reactivity of the two chlorine atoms in the molecule, with the C-4 position being more susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atoms in the pyrimidine ring.
Applications in Research and Development
Role as a Chemical Building Block
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves primarily as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features make it an ideal intermediate for synthesizing more complex molecules with potential biological activities. The compound's reactivity profile is determined by:
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The chlorine atom at position 6, which can undergo nucleophilic substitution reactions
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The lactam (ketone) functionality at position 4
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The nitrogen atoms in the pyrazole and pyrimidine rings, which can participate in various reactions and interactions
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | C384680 | 100mg | $220 |
| AK Scientific | Y9096 | 250mg | $222 |
| Matrix Scientific | 188793 | 1g | $503 |
| Matrix Scientific | 188793 | 5g | $1508 |
| Crysdot | CD11125176 | 1g | $329 |
The compound is typically sold in small quantities ranging from 100 mg to 5 g, with prices varying based on quantity and purity . This pricing structure reflects its status as a specialty research chemical rather than a bulk commodity.
Manufacturer Information
Several chemical manufacturers produce this compound for research purposes:
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Toronto Research Chemicals (TRC)
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AK Scientific
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Matrix Scientific
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Crysdot
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Accela ChemBio Co., Ltd.
These suppliers primarily serve the research and development community, providing the compound for use in laboratory settings.
Structural Relevance in Medicinal Chemistry
Pharmacophore Properties
The pyrazolo[3,4-d]pyrimidine scaffold present in 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a significant pharmacophore in medicinal chemistry. This heterocyclic framework is structurally related to the purine system found in many biological molecules, which partly explains its importance in drug discovery .
Key structural features that contribute to the compound's potential pharmaceutical relevance include:
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The fused bicyclic system providing structural rigidity
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Multiple nitrogen atoms serving as hydrogen bond acceptors
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The chlorine substituent offering a site for modification and enhancing binding to target proteins
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The lactam group potentially participating in hydrogen bonding interactions with biological targets
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